molecular formula C12H9F2N B577486 2',4-Difluoro-[1,1'-biphenyl]-3-amine CAS No. 1214381-88-0

2',4-Difluoro-[1,1'-biphenyl]-3-amine

Cat. No. B577486
CAS RN: 1214381-88-0
M. Wt: 205.208
InChI Key: RQSAQHFNHSOUCR-UHFFFAOYSA-N
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Description

2’,4-Difluoro-[1,1’-biphenyl]-3-amine is an organic compound that belongs to the class of biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond . The molecular formula of this compound is C12H8F2 .


Synthesis Analysis

A method of preparing 2,4-difluoroaniline, which could be a precursor to the compound , involves reacting 2,4,5-trichloronitrobenzene with a fluorinating agent to form 2,4-difluoro-5-chloronitrobenzene. This is then hydrogenated with hydrogen in the presence of a catalyst to form 2,4-difluoroaniline .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2’,4-Difluoro-[1,1’-biphenyl]-3-amine include a molecular weight of 190.19 . The compound is a solid at room temperature . Further properties such as melting point, boiling point, and solubility would require additional research.

Scientific Research Applications

2',4-Difluoro-[1,1'-biphenyl]-3-aminebiphenylamine has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of pharmaceuticals, including antifungal drugs, antibiotics, and anticonvulsants. It has also been used in the synthesis of dyes and polymers, as well as in the synthesis of polyhydroxyalkanoates, polyesters, polyamides, and polyurethanes.

Mechanism of Action

2',4-Difluoro-[1,1'-biphenyl]-3-aminebiphenylamine acts as a catalyst in the synthesis of organic compounds. It is able to activate the reaction between two compounds, allowing them to react and form a new compound. The reaction is usually initiated by the addition of a base, such as sodium hydroxide, to the reaction mixture. This base serves to deprotonate the 2,4-difluorobenzaldehyde, allowing it to react with the aniline.
Biochemical and Physiological Effects
2',4-Difluoro-[1,1'-biphenyl]-3-aminebiphenylamine is not known to have any significant biochemical or physiological effects. It is not toxic and is not known to have any adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

2',4-Difluoro-[1,1'-biphenyl]-3-aminebiphenylamine is a versatile and widely used organic compound that is suitable for a variety of laboratory experiments. It is relatively easy to synthesize and can be used to synthesize a variety of organic compounds. However, it is important to note that it is a toxic compound and should be handled with care. It should not be inhaled or ingested and should be stored in a well-ventilated area.

Future Directions

The use of 2',4-Difluoro-[1,1'-biphenyl]-3-aminebiphenylamine in synthetic organic chemistry is expected to increase in the future. It is expected to be used in the synthesis of new pharmaceuticals, dyes, and polymers. It is also expected to be used in the synthesis of a variety of other compounds, such as polyhydroxyalkanoates, polyesters, polyamides, and polyurethanes. Additionally, it is expected to be used in the development of new catalysts and in the synthesis of new materials. Finally, it is expected to be used in the synthesis of new compounds for use in medical and industrial applications.

Synthesis Methods

2',4-Difluoro-[1,1'-biphenyl]-3-aminebiphenylamine is synthesized by the reaction of 2,4-difluorobenzaldehyde and aniline in the presence of a base. The reaction is carried out in a solvent, such as ethyl acetate, at a temperature of 80-90°C. The reaction is complete after 3-4 hours and the product is isolated by distillation.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is also hazardous to aquatic life .

properties

IUPAC Name

2-fluoro-5-(2-fluorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N/c13-10-4-2-1-3-9(10)8-5-6-11(14)12(15)7-8/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSAQHFNHSOUCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673345
Record name 2',4-Difluoro[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1214381-88-0
Record name 2',4-Difluoro[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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